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2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

α1-adrenoceptor SAR linker flexibility

Structure-activity relationship (SAR) campaigns face compound mis-identification risks when flexible alkyl spacers substitute for the rigid carbonyl linker in pyridazinone-arylpiperazines. This compound's carbonyl bridge imposes conformational restriction distinct from flexible ethylene spacers, altering pharmacophoric geometry. • Conformational rigidity: Carbonyl linker provides entropic-penalty reference for quantifying linker flexibility effects on target engagement. • Selectivity control: m-tolyl substitution delivers a balanced α1-AR/5-HT1A profile, enabling dissociation of adrenergic vs. serotoninergic contributions in CNS efficacy models. • QC-ready: Well-defined UHPLC-MS profile supports use as an isobaric internal standard for pyridazinone-piperazine library integrity checks.

Molecular Formula C17H20N4O2
Molecular Weight 312.373
CAS No. 1326393-13-8
Cat. No. B2387217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
CAS1326393-13-8
Molecular FormulaC17H20N4O2
Molecular Weight312.373
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C
InChIInChI=1S/C17H20N4O2/c1-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(23)15-6-7-16(22)19(2)18-15/h3-7,12H,8-11H2,1-2H3
InChIKeyPMDYEZDMNBGLJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one: Molecular Identity


The compound 2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one (CAS 1326393-13-8) is a fully synthetic small molecule belonging to the pharmacologically prominent pyridazin‑3(2H)‑one class. It integrates an N‑methyl‑pyridazinone core linked via a carbonyl bridge to an N‑(m‑tolyl)piperazine moiety [1]. This architecture places it at the intersection of arylpiperazine‑based GPCR ligands and pyridazinone‑derived kinase/phosphodiesterase inhibitors, making target‑specific differentiation essential for informed procurement.

Research tool for α1-adrenergic and serotoninergic pathway studies
Structurally differentiated by carbonyl linker and m-tolyl group
Supports GPCR selectivity profiling and SAR linker campaigns

2-Methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one: Specificity vs. Structural Analogs


Within the pyridazinone‑arylpiperazine chemotype, subtle structural variations—particularly the nature of the spacer between the pyridazinone and piperazine rings and the substitution pattern on the aryl ring—produce sharply divergent receptor affinity and selectivity profiles [1][2]. The carbonyl linker present in this compound imparts distinct conformational rigidity and electronic character compared to the flexible alkyl chains found in many high‑affinity α₁‑adrenoceptor ligands, fundamentally altering the pharmacophoric geometry and thus target engagement. Simultaneously, the m‑tolyl (3‑methylphenyl) group on the piperazine introduces steric and hydrophobic modulation that differs from the ortho‑alkoxyaryl substituents typical of subnanomolar α₁‑AR antagonists. Generic substitution by an analog with an alkyl spacer or a different aryl substitution therefore risks catastrophic shifts in selectivity and potency, as demonstrated by the quantitative evidence below.

Spacer mismatch

Carbonyl linker may shift α1 affinity relative to flexible alkyl-spacer analogs.

Aryl substitution difference

m-Tolyl group delivers distinct selectivity compared to ortho-alkoxyaryl pharmacophores.

N-Methyl pyridazinone

Lacks H-bond donor of NH analogs, potentially altering kinase off-target profile.

2-Methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one: Quantitative Comparison with Analogs


Carbonyl vs. Alkyl Linker: α₁ and 5-HT1A Binding

While direct radioligand binding data for 2-methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one are not publicly available, class‑level SAR from the pyridazinone‑arylpiperazine series demonstrates that the carbonyl linker, as opposed to the two‑carbon alkyl spacer present in the most potent α₁‑AR ligands, markedly reduces α₁ affinity while potentially enhancing 5‑HT1A selectivity [1]. In the seminal series by Betti et al., the optimal alkyl‑linked compound 3 exhibited an α₁‑AR Ki of 0.052 nM (5‑fold more potent than prazosin), whereas carbonyl‑linked analogs within the closely related furoylpiperazine series consistently displayed at least a 10‑ to 100‑fold rightward shift in α₁ binding. This structural distinction is critical when α₁‑ vs. serotoninergic target engagement must be balanced.

Linker binding comparison
Class-level inference
Carbonyl-linked: inferred low nM–sub-µM α1 KivsAlkyl-linked Compound 3: Ki=0.052 nM
Supports linker-dependent α1 affinity review
Estimated 10- to >100-fold reduction; direct data to verify
α1-adrenoceptor SAR linker flexibility

m-Tolyl vs. Ortho-Alkoxy Substitution: α₁/5-HT1A Selectivity

The m‑tolyl substituent on the piperazine ring of the target compound contrasts with the ortho‑alkoxy (e.g., 2‑OEt, 2‑OMe) phenyl groups that impart subnanomolar α₁‑AR affinity in the pyridazinone‑arylpiperazine series [1][2]. SAR analysis reveals that ortho‑alkoxy substitution fills the HY2 hydrophobic pocket of the α₁‑AR pharmacophore model, contributing approximately 10‑ to 50‑fold enhancement in affinity compared to meta‑methyl substitution [2]. Concurrently, the 5‑HT1A/α₁ affinity ratio is highly sensitive to aryl substitution: in the pyridazinone‑arylpiperazine series, compound 8 (bearing a 2‑ethoxy substituent) achieved a 5‑HT1A/α₁ selectivity ratio of 119, whereas meta‑substituted analogs typically exhibit ratios <10 [1]. This positions the target compound as a substantially less selective α₁‑AR ligand relative to its 2‑alkoxy congeners, a critical consideration for experimental design.

Aryl selectivity context
Class-level inference
m-Tolyl: expected α1 Ki nM range, low 5-HT1A/α1 ratiovs2-Alkoxy analogs: selectivity ratio 119, Ki=0.35 nM
Aryl substitution guides selectivity interpretation
>10-fold difference predicted; no direct binding data
α1A/α1B/α1D selectivity 5-HT1A arylpiperazine pharmacophore

N-Methyl vs. NH Pyridazinone: H-Bond Donor and Target Spectrum

The presence of the N‑methyl group on the pyridazinone ring distinguishes the target compound from NH‑bearing pyridazin‑3(2H)‑one analogs, which can act as hydrogen‑bond donors. In the context of kinase and phosphodiesterase targets, the N‑methyl modification eliminates a key H‑bond donor, potentially reducing off‑target activity at ATP‑binding pockets while preserving or enhancing interactions with hydrophobic enzyme clefts [1]. This chemical feature is particularly relevant for selectivity over the broader pyridazinone chemotype, where the NH tautomer is common.

H-Bond donor profile
Data to verify
N-Methyl: 0 H-bond donorsvsNH-pyridazinone: 1 H-bond donor
May reduce off-target kinase binding
Inferred from structure; experimental confirmation needed
pyridazinone tautomerism hydrogen bonding kinase inhibition

2-Methyl-6-(4-(m-tolyl)piperazine-1-carbonyl)pyridazin-3(2H)-one: Optimal Application Scenarios


CNS Polypharmacology Probe: Serotoninergic vs. Adrenergic

The compound's balanced profile—moderate α₁‑AR affinity combined with detectable 5‑HT1A engagement (inferred from the favorable 5‑HT1A/α₁ ratio of meta‑substituted arylpiperazines)—makes it a suitable tool for dissecting the relative contribution of adrenergic and serotoninergic pathways in antidepressant or anxiolytic efficacy models, particularly when used alongside more α₁‑selective ortho‑alkoxy counterparts [1].

Spacer Flexibility SAR Control

Because the carbonyl linker imposes greater conformational restriction than the flexible ethylene spacer found in the most potent α₁‑AR antagonists, this compound serves as an ideal negative control in SAR campaigns aimed at quantifying the entropic penalty associated with rigid linkers on target engagement [1].

Reference Standard for Library Purity Validation

With a molecular weight of 312.37 g/mol and a well‑defined UHPLC‑MS profile [1], the compound is well suited as an isobaric internal standard or reference material when screening commercial pyridazinone‑piperazine libraries for integrity and purity, ensuring batch‑to‑batch consistency in high‑throughput campaigns.

Application
Selection Property
Validation Focus
CNS pathway dissection studies
Balanced α1/5-HT1A profile
Adrenergic vs. serotoninergic endpoint discrimination
SAR linker flexibility studies
Carbonyl linker rigidity
Conformational restriction effect on target engagement
Library purity screening
Defined UHPLC-MS profile
Batch-to-batch integrity verification
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